
GLYCOLITHOCHOLIC ACID, SODIUM SALT
Overview
Description
Glycolithocholic acid, sodium salt (GLCA) is the glycine-conjugated form of lithocholic acid (LCA), a secondary bile acid synthesized via bacterial 7α-dehydroxylation of chenodeoxycholic acid (CDCA) in the colon . Its chemical formula is C₂₆H₄₃NO₄ (molecular weight 432.31 g/mol), and it is classified as a glycinated bile acid derivative . GLCA is endogenously produced and serves as a biomarker for conditions such as ulcerative colitis, primary sclerosing cholangitis, and non-alcoholic steatohepatitis . Unlike primary bile acids (e.g., cholic acid), GLCA is amphipathic, enabling it to solubilize lipids and facilitate intestinal absorption. Its sodium salt form enhances water solubility, making it physiologically relevant in bile acid circulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithocholylglycine (sodium) can be synthesized from lithocholic acid and glycine methyl ester. The synthesis involves the conjugation of lithocholic acid with glycine, followed by purification through preparative thin-layer chromatography and saponification . The sodium salt form is then obtained by neutralizing the glycine-conjugated lithocholic acid with sodium hydroxide .
Industrial Production Methods
The industrial production of lithocholylglycine (sodium) typically involves high-pressure liquid chromatography (HPLC) for the analysis and separation of conjugated bile acids. This method allows for the simultaneous resolution of sulfated and unsulfated lithocholyl amidates, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Lithocholylglycine (sodium) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in lithocholylglycine can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The glycine moiety can be substituted with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various amino acids or functional groups can be introduced using reagents like acyl chlorides and anhydrides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new glycine-conjugated bile acids with different functional groups.
Scientific Research Applications
Lithocholylglycine (sodium) has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the separation and identification of bile acids.
Biology: Studied for its role in the metabolism of bile acids and its effects on liver function.
Medicine: Used in the diagnosis and study of liver and gastrointestinal diseases, such as ulcerative colitis, non-alcoholic steatohepatitis, and primary sclerosing cholangitis
Mechanism of Action
Lithocholylglycine (sodium) exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It is absorbed from the lower intestine and conjugated with glycine, which facilitates its excretion in bile. The compound is extensively sulfated, and the sulfated lithocholates are not extensively reabsorbed, resulting in a small pool of circulating lithocholates with rapid turnover .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural Comparison of GLCA with Related Bile Acids
Key Observations :
- Conjugation Type : GLCA’s glycine conjugation differentiates it from taurine-conjugated analogs (e.g., TLCA). Taurine conjugates exhibit higher solubility at low pH but greater cytotoxicity .
- Sulfation: Sulfated GLCA (detected in human bile) shows altered pharmacokinetics, with 41–75% of endogenous LCA existing as sulfated conjugates in clinical studies .
- Hydrophobicity : Unconjugated LCA is highly hydrophobic, whereas GLCA’s glycine moiety enhances amphipathicity, improving micelle formation .
Functional and Clinical Differences
Table 2: Functional Roles and Clinical Relevance
Key Findings :
- Metabolic Pathways : GLCA is a phase II metabolite, unlike primary bile acids (e.g., GDCA), which undergo hepatic synthesis .
- Disease Biomarkers : Serum GLCA levels correlate with sarcopenia in cirrhotic patients, though conjugation ratios (GLCA:LCA) remain unchanged in such cohorts .
- Toxicity : TLCA demonstrates higher cytotoxicity than GLCA due to taurine’s resistance to pancreatic enzyme degradation, prolonging intestinal exposure .
Analytical and Pharmacological Data
Table 3: Analytical Parameters (HPLC-MS)
Compound | Retention Time (min) | Ion Mobility (1/K₀ V·s/cm²) | Reference |
---|---|---|---|
GLCA | 7.3 | 0.2 | |
LCA | 8.9 | 0.1 | |
GDCA | 7.4 | 0.1 |
Notes:
Biological Activity
Glycolithocholic acid, sodium salt (GLCA-Na) is a glycine-conjugated secondary bile acid derived from lithocholic acid. Its biological activities are significant in various physiological and pathological processes, particularly in the gastrointestinal system and liver. This article explores the biological activity of GLCA-Na, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₂₆H₄₂NNaO₄
- Molecular Weight : 455.61 g/mol
- CAS Number : 24404-83-9
GLCA-Na is characterized by its amphiphilic nature, which facilitates its role in emulsifying dietary fats and aiding in lipid digestion.
-
Bile Acid Receptor Activation : GLCA-Na interacts with several bile acid receptors, including:
- G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) : This receptor plays a role in regulating metabolism and inflammation.
- Farnesoid X Receptor (FXR) : FXR activation influences bile acid synthesis and glucose metabolism.
- Antimicrobial Activity : Secondary bile acids like GLCA-Na exhibit antimicrobial properties against certain pathogens, contributing to gut health by modulating the microbiota composition .
- Regulation of Gut Microbiota : Research indicates that GLCA-Na affects the gut microbiome, promoting beneficial bacteria while inhibiting pathogenic strains .
Therapeutic Applications
GLCA-Na has been investigated for its potential therapeutic applications in various conditions:
- Ulcerative Colitis (UC) : Studies show altered bile acid profiles in UC patients, suggesting that GLCA-Na may aid in diagnosis and management by restoring normal bile acid metabolism .
- Non-Alcoholic Steatohepatitis (NASH) : The compound's ability to influence liver metabolism positions it as a potential therapeutic agent for NASH, a condition characterized by liver inflammation and fat accumulation .
- Primary Sclerosing Cholangitis (PSC) : Similar to UC, GLCA-Na may play a role in the pathophysiology of PSC through its effects on bile acid signaling pathways .
Case Studies and Clinical Trials
- Study on Bile Acid Profiles in UC :
- Antimicrobial Effects :
- Metabolic Regulation :
Table 1: Summary of Biological Activities of this compound
Activity Type | Description |
---|---|
Bile Acid Receptor Activation | Modulates metabolism via FXR and GPBAR1 activation |
Antimicrobial Effects | Inhibits growth of pathogens like H. pylori |
Gut Microbiota Regulation | Promotes beneficial bacteria; inhibits pathogenic strains |
Therapeutic Potential | Investigated for UC, NASH, PSC; aids in restoring normal bile acid profiles |
Table 2: Clinical Applications of this compound
Condition | Mechanism of Action | Research Findings |
---|---|---|
Ulcerative Colitis | Normalizes bile acid profiles | Correlation with inflammatory responses observed |
Non-Alcoholic Steatohepatitis | Modulates hepatic lipid metabolism | Reduces inflammation via receptor activation |
Primary Sclerosing Cholangitis | Influences bile acid signaling pathways | Potential role in disease management |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing glycolithocholic acid, sodium salt?
this compound is synthesized via conjugation of lithocholic acid with glycine under alkaline conditions, followed by sodium salt formation. Purification typically involves recrystallization or chromatography (e.g., HPLC). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) for purity assessment (>95% is common) .
Q. How do researchers address solubility challenges in experimental applications of this compound?
Solubility in aqueous buffers can be enhanced using co-solvents like DMSO or ethanol. Sonication or warming (≤37°C) is recommended to disperse aggregates. Critical micellar concentration (CMC) values (e.g., ~7.1 mM for related bile salts) should guide concentration thresholds to avoid micelle formation, which may interfere with assays .
Q. What validated techniques detect this compound in biological matrices?
Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are widely used for quantification in serum, with detection limits as low as 0.1 µmol/L. Sample pretreatment often involves solid-phase extraction (SPE) to isolate bile acids from interfering lipids .
Advanced Research Questions
Q. How does this compound contribute to disease models of cholestasis or metabolic disorders?
In vivo studies utilize rodent models to investigate its role in disrupting bile acid homeostasis. For example, elevated serum levels (>0.57 µmol/L) correlate with impaired hepatic transport in cholestasis. Mechanistic insights are gained through gene expression profiling (e.g., FXR, TGR5 receptors) and metabolomic analysis of bile acid pools .
Q. What experimental strategies resolve contradictions in data on bile acid interactions?
Conflicting results on bile acid receptor activation (e.g., FXR vs. TGR5) require orthogonal validation:
- Competitive binding assays using radiolabeled ligands.
- Gene knockout models to isolate receptor-specific effects.
- Cross-species comparisons to account for interspecies variability in receptor affinity .
Q. Which advanced analytical methods improve sensitivity in quantifying this compound?
Stable isotope dilution ultra-performance liquid chromatography tandem mass spectrometry (ID-UPLC-ESI-MS/MS) achieves picomolar sensitivity in serum. Deuterated internal standards (e.g., D4-glycolithocholic acid) correct for matrix effects, ensuring >98% accuracy in clinical research settings .
Q. Methodological Best Practices
- Storage : Store at 15–25°C in desiccated conditions to prevent hydration. Avoid freeze-thaw cycles to maintain structural integrity .
- Ethical Compliance : For in vivo studies, adhere to protocols approved by institutional ethics committees (e.g., Deakin University HEAG-H 83_2015) .
- Data Reproducibility : Report aggregation numbers, CMC values, and purity thresholds to enable cross-study comparisons .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKBJAKZKFBLIB-LGURPPGFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.